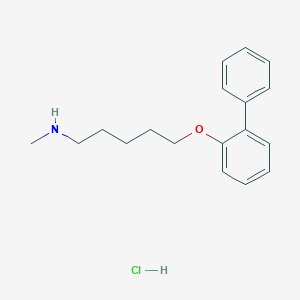

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride

Description

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is a tertiary amine hydrochloride characterized by a pentyl chain substituted with a 2-biphenylyloxy group (two benzene rings linked via an ether bond) and a methylamine moiety. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name |

N-methyl-5-(2-phenylphenoxy)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-19-14-8-3-9-15-20-18-13-7-6-12-17(18)16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYJHVDKLGPPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154961 | |

| Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125849-20-9 | |

| Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanamine, 5-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride typically involves the following steps:

Formation of the Biphenyl Ether: The initial step involves the reaction of biphenyl with an appropriate alkyl halide under basic conditions to form the biphenyl ether.

Alkylation: The biphenyl ether is then subjected to alkylation with a suitable alkyl halide to introduce the pentyl chain.

Amination: The resulting intermediate is then reacted with methylamine to introduce the N-methyl group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group allows for strong binding interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The target compound’s biphenylyloxy-pentyl chain distinguishes it from other amine hydrochlorides in the evidence. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name (CAS if available) | Molecular Formula (Inferred/Reported) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target : N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine HCl | C₁₉H₂₄NOCl (inferred) | 317.86 (calculated) | Biphenylyloxy-pentyl, methylamine, HCl salt |

| : N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (1040684-91-0) | Not provided | Not provided | Chloro/methylphenyl, phenoxy-propyl chain |

| : 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylethan-1-amine HCl | Likely C₈H₁₆ClN₅O | ~249.7 (calculated) | Oxadiazole ring, aminoethyl, dimethylamine |

| : Quinoline-thiazolidine derivative (41288-19-1) | C₁₈H₂₀F₃NO₂SCl (reported) | 421.87 | Quinoline, thiazolidine, trifluoromethyl |

| : (5-Bromopyrimidin-2-yl)methylamine HCl (2126162-53-4) | C₆H₉BrClN₃ (reported) | 238.51 | Pyrimidine, bromine, methylamine HCl |

Functional and Application Comparisons

Hydrophobicity and Solubility

- Target vs. : The biphenylyloxy group in the target enhances hydrophobicity compared to ’s single phenoxy-propyl chain. This may improve lipid membrane penetration in biological systems but reduce aqueous solubility .

- : The trifluoromethyl and quinoline groups in contribute to high hydrophobicity, similar to the target.

Electronic and Binding Properties

- Target vs. and : The absence of heterocycles (e.g., oxadiazole in , pyrimidine in ) in the target limits hydrogen-bonding interactions but simplifies synthesis. ’s bromine atom may enhance electrophilic reactivity, unlike the target’s inert biphenyl .

Pharmacological Potential

- Target vs. : The thiazolidine ring in is associated with metabolic modulation (e.g., insulin sensitizers), whereas the target’s biphenyl group is common in kinase inhibitors or GPCR-targeted drugs .

Biological Activity

N-Methyl-N-(5-(2-biphenylyloxy)pentyl)amine hydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems and pain management. This article explores the biological activity of this compound by reviewing relevant studies, patents, and findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₂₄ClN

- Molecular Weight : 295.84 g/mol

- IUPAC Name : this compound

This compound features a biphenylyloxy group which is significant for its interaction with various biological targets, particularly in the central nervous system (CNS).

Research indicates that this compound may act as an antagonist or inverse agonist at certain opioid receptors, which are critical in pain perception and modulation. The opioid receptor system plays a vital role in managing pain and emotional responses, making this compound a candidate for analgesic development .

Key Mechanisms:

- Opioid Receptor Interaction : It has been suggested that compounds with similar structures can modulate opioid receptor activity, potentially leading to reduced pain perception without the addictive properties commonly associated with traditional opioids .

- Sodium Channel Inhibition : Some studies indicate that related compounds may inhibit voltage-gated sodium channels (Nav 1.7), which are implicated in chronic pain pathways. This inhibition can lead to decreased neuronal excitability and reduced pain signaling .

Case Studies and Research Findings

-

Pain Management :

- A study demonstrated that compounds structurally related to this compound showed efficacy in models of neuropathic pain, suggesting a potential role in treating conditions such as diabetic neuropathy and post-herpetic neuralgia .

- Another investigation into the pharmacodynamics of similar compounds highlighted their ability to modulate pain pathways effectively, providing a foundation for further research into this compound's analgesic properties.

- Neurotransmitter Modulation :

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the toxicity profile is essential. Preliminary assessments suggest that compounds within this class have manageable toxicity levels; however, comprehensive toxicological studies are necessary to establish safety for human use.

Comparative Analysis

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| This compound | Opioid receptor antagonist/inverse agonist | Analgesics for chronic pain |

| Similar biphenylyloxy derivatives | Sodium channel inhibition | Neuropathic pain treatment |

| Other opioid antagonists | Pain modulation | Addiction management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.